Cyclohexyl(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
CAS No.: 898763-94-5
Cat. No.: VC2389816
Molecular Formula: C18H23NO
Molecular Weight: 269.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898763-94-5 |
|---|---|
| Molecular Formula | C18H23NO |
| Molecular Weight | 269.4 g/mol |
| IUPAC Name | cyclohexyl-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C18H23NO/c20-18(15-8-2-1-3-9-15)17-11-5-4-10-16(17)14-19-12-6-7-13-19/h4-7,10-11,15H,1-3,8-9,12-14H2 |
| Standard InChI Key | YGKJVUCBHDGABF-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)C(=O)C2=CC=CC=C2CN3CC=CC3 |
| Canonical SMILES | C1CCC(CC1)C(=O)C2=CC=CC=C2CN3CC=CC3 |
Introduction
Structural Information and Chemical Identification
Cyclohexyl(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone belongs to the class of ketones featuring aromatic and alicyclic substituents. The molecule contains a 2,5-dihydro-1H-pyrrol-1-yl group connected via a methylene bridge to a phenyl ring, which also bears a cyclohexyl ketone moiety.
Basic Identifiers
Table 1 below summarizes the key identifiers for this compound:
| Parameter | Value |
|---|---|
| CAS Number | 898763-94-5 |
| Molecular Formula | C₁₈H₂₃NO |
| Molecular Weight | 269.4 g/mol |
| IUPAC Name | cyclohexyl-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |
| Last Modified (Database) | August 16, 2023 |
Source: PubChem Compound Database
Structural Representation and Chemical Descriptors
The molecular structure features three key components: a cyclohexyl ring, a phenyl ring, and a 2,5-dihydropyrrol moiety. These components are arranged with the phenyl ring serving as a central connecting element between the other two groups. The compound possesses the following structural descriptors:
| Structural Descriptor | Value |
|---|---|
| Standard InChI | InChI=1S/C18H23NO/c20-18(15-8-2-1-3-9-15)17-11-5-4-10-16(17)14-19-12-6-7-13-19/h4-7,10-11,15H,1-3,8-9,12-14H2 |
| Standard InChIKey | YGKJVUCBHDGABF-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)C(=O)C2=CC=CC=C2CN3CC=CC3 |
| Canonical SMILES | C1CCC(CC1)C(=O)C2=CC=CC=C2CN3CC=CC3 |
Source: VulcanChem Database
Physical Properties
The physical properties of Cyclohexyl(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone provide important information for handling, storage, and potential applications in chemical synthesis and research.
Experimentally Determined and Predicted Physical Constants
Table 2 presents the known physical properties of the compound:
| Property | Value | Determination Method |
|---|---|---|
| Physical State | Solid | - |
| Boiling Point | 403.7±33.0 °C | Predicted |
| Density | 1.097±0.06 g/cm³ | Predicted |
| pKa | 8.59±0.50 | Predicted |
Chemical Properties and Reactivity
The structural features of Cyclohexyl(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone suggest several important chemical properties and potential reactivity patterns.
Functional Group Analysis
The compound contains several reactive functional groups:
-
A ketone carbonyl group (between cyclohexyl and phenyl moieties)
-
A 2,5-dihydropyrrol ring (partially unsaturated nitrogen heterocycle)
-
A benzyl-type methylene bridge connecting the phenyl ring to the nitrogen heterocycle
These functional groups confer specific chemical properties to the molecule, particularly in terms of reactivity toward nucleophiles at the carbonyl carbon and potential electrophilic substitution at the aromatic ring.
Stability Considerations
The presence of a ketone functional group attached to both a cyclohexyl and phenyl ring creates an interesting electronic environment that affects its reactivity. The partially unsaturated pyrrolinyl group may be susceptible to oxidation under certain conditions, potentially converting to a pyrrole or maleimide structure under appropriate reaction conditions.
| Supplier | Product Number | Purity | Package Size | Price (USD) | Last Updated |
|---|---|---|---|---|---|
| Matrix Scientific | 109678 | 97% | 1g | $437 | 2021/12/16 |
| Matrix Scientific | 109678 | 97% | 2g | $726 | 2021/12/16 |
| Rieke Metals | 6126-0904-00 | 97% | 1g | $467 | 2021/12/16 |
| Rieke Metals | 6126-0904-00 | 97% | 2g | $875 | 2021/12/16 |
| American Custom Chemicals | CHM0071386 | 95.00% | 1g | $1006.58 | 2021/12/16 |
Market Trends and Availability
The relatively high pricing of this compound (ranging from $437 to over $1000 per gram) suggests it is primarily used for specialized research applications rather than industrial processes. The availability from multiple suppliers indicates ongoing interest in this compound within the chemical research community, despite its specialized nature.
Related Compounds and Structural Analogs
Understanding the relationship between Cyclohexyl(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone and structurally similar compounds provides valuable context for its potential applications and properties.
Positional Isomers
A notable positional isomer is Cyclohexyl(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone (CAS: 898749-74-1), which differs only in the position of the pyrrolinylmethyl group on the phenyl ring (meta instead of ortho position) . This structural difference likely affects the compound's physical properties and potential applications due to changes in molecular geometry and electronic distribution.
Functional Group Variations
Another closely related compound is Cyclopropyl(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone (CAS: 898763-88-7), which features a cyclopropyl ring in place of the cyclohexyl group . This substitution significantly alters the steric properties of the molecule and potentially its reactivity, despite maintaining the same core structure.
Table 4: Comparison of Structural Analogs
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| Cyclohexyl(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | 898763-94-5 | C₁₈H₂₃NO | 269.4 | Reference compound |
| Cyclohexyl(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | 898749-74-1 | C₁₈H₂₃NO | 269.4 | Meta vs. ortho position of pyrrolinylmethyl group |
| Cyclopropyl(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | 898763-88-7 | C₁₅H₁₇NO | 227.30 | Cyclopropyl vs. cyclohexyl group |
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